3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[8,7-e][1,3]oxazin-2(8H)-one core. One common approach is the cyclization of a suitable precursor, such as a dihydrochromene derivative, under acidic or basic conditions. The presence of furan-2-ylmethyl and 3,4-dimethoxyphenyl groups requires specific reagents and reaction conditions to ensure the correct positioning and attachment of these substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: The compound may serve as a lead compound for drug development, with modifications to enhance its efficacy and safety profile.
Industry: It can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: A simpler compound with similar structural features.
Furan-2-ylmethyl derivatives: Compounds containing the furan-2-ylmethyl group in different molecular contexts.
Chromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives: Other compounds within the same chemical class with varying substituents.
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. The presence of both the furan-2-ylmethyl and 3,4-dimethoxyphenyl groups adds to its complexity and versatility.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one , with CAS number 951973-27-6, is a complex heterocyclic organic molecule characterized by its unique chromeno-oxazine framework and various substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is C25H23NO6 with a molecular weight of approximately 433.5 g/mol. The structure features a furan ring and a dimethoxyphenyl group that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₄H₂₃NO₆ |
Molecular Weight | 433.5 g/mol |
CAS Number | 951973-27-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various reagents and conditions. Such synthetic pathways often utilize starting materials like 3,4-dimethoxybenzaldehyde and furan derivatives under acidic conditions to yield the target compound. Specific methods include:
- Condensation Reactions : Utilizing furan and aldehyde derivatives.
- Cyclization : Formation of the oxazine ring through cyclization processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, related dihydrobenzofuran lignans have been evaluated for their cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays demonstrated that these compounds inhibit cell proliferation and induce apoptosis through mechanisms involving tubulin polymerization inhibition .
A comparative analysis of related compounds showed that modifications in substituents significantly affect biological activity. For example, methylation or reduction of specific functional groups often resulted in decreased cytotoxicity.
Antimicrobial Activity
The presence of the furan moiety in various compounds has been linked to antimicrobial properties. Studies on substituted furans revealed their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus . The specific mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- In Vitro Evaluation : A study evaluated the cytotoxic effects of structurally related compounds on a panel of 60 human tumor cell lines. The results indicated varying degrees of sensitivity across different cancer types, suggesting potential for targeted therapies .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of furan derivatives, demonstrating significant activity against multiple bacterial strains which supports the potential application in treating infections .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-15-18-7-9-20-19(13-26(14-31-20)12-17-5-4-10-30-17)24(18)32-25(27)23(15)16-6-8-21(28-2)22(11-16)29-3/h4-11H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBBIHTVSIXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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